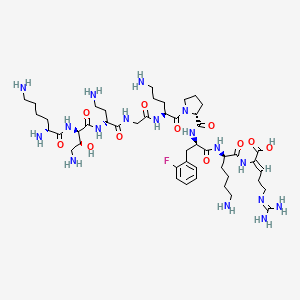

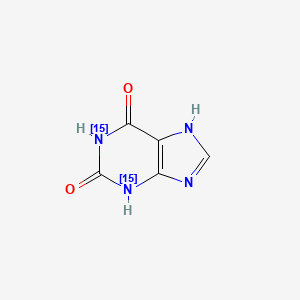

![molecular formula C63H80ClN5O16 B11933182 [(2R,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[4-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]butanoyl-methylamino]propanoate](/img/structure/B11933182.png)

[(2R,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[4-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]butanoyl-methylamino]propanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

DM1-PEG4-DBCO: is a drug-linker conjugate that combines the potent microtubulin inhibitor mertansine (DM1) with the DBCO-PEG4-Ahx linker. This compound is primarily used in the development of antibody-drug conjugates (ADCs). The conjugation aims to mitigate the systemic toxicity associated with maytansine while improving tumor-specific delivery, leveraging DM1’s capabilities as an antibody-conjugatable maytansinoid .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of DM1-PEG4-DBCO involves the conjugation of mertansine (DM1) with the DBCO-PEG4-Ahx linker. The process typically includes the following steps:

Activation of DM1: DM1 is activated by reacting with a suitable activating agent to form an intermediate.

Conjugation with PEG4-DBCO: The activated DM1 is then conjugated with PEG4-DBCO under controlled conditions to form the final product

Industrial Production Methods: Industrial production of DM1-PEG4-DBCO involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Batch Processing: Large batches of DM1 and PEG4-DBCO are processed in reactors under controlled temperature and pressure.

Purification: The product is purified using techniques such as chromatography to remove any impurities.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product

Analyse Chemischer Reaktionen

Types of Reactions: DM1-PEG4-DBCO undergoes various chemical reactions, including:

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction involves the DBCO group reacting with azide-containing molecules to form stable triazole linkages.

Thiol-Maleimide Reaction: The maleimide group in PEG4-DBCO reacts with thiol groups in proteins or other molecules to form stable thioether bonds.

Common Reagents and Conditions:

SPAAC Reaction: Common reagents include azide-containing molecules.

Thiol-Maleimide Reaction: Common reagents include thiol-containing molecules.

Major Products:

Triazole Linkages: Formed from the SPAAC reaction.

Thioether Bonds: Formed from the thiol-maleimide reaction

Wissenschaftliche Forschungsanwendungen

Chemistry: DM1-PEG4-DBCO is used in the synthesis of antibody-drug conjugates (ADCs) for targeted cancer therapy. It allows for the selective delivery of cytotoxic agents to cancer cells, minimizing damage to healthy cells .

Biology: In biological research, DM1-PEG4-DBCO is used to study the mechanisms of microtubule inhibition and cell division. It helps in understanding the cellular processes involved in cancer progression .

Medicine: In medicine, DM1-PEG4-DBCO is used in the development of targeted cancer therapies. It is a key component in ADCs, which are designed to deliver cytotoxic agents specifically to cancer cells, thereby reducing systemic toxicity .

Industry: In the pharmaceutical industry, DM1-PEG4-DBCO is used in the production of ADCs for clinical trials and commercial use. It is also used in the development of new drug delivery systems .

Wirkmechanismus

DM1-PEG4-DBCO exerts its effects through the following mechanisms:

Microtubule Inhibition: DM1 binds to tubulin at or near the vinblastine-binding site, interfering with the formation of microtubules and depolymerizing already formed microtubules.

Targeted Delivery: The DBCO-PEG4-Ahx linker allows for the selective delivery of DM1 to cancer cells by conjugating with antibodies that target specific tumor antigens.

Vergleich Mit ähnlichen Verbindungen

DM1-MCC-PEG4-DBCO: Similar to DM1-PEG4-DBCO but uses a different linker (MCC) for conjugation.

SMCC-DM1: Uses a succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker.

Mc-MMAE: A drug-linker conjugate for ADCs that uses monomethyl auristatin E (MMAE) as the cytotoxic agent.

Uniqueness: DM1-PEG4-DBCO is unique due to its use of the DBCO-PEG4-Ahx linker, which allows for copper-free click chemistry reactions. This reduces the potential for copper-induced damage to cells or proteins, making it a safer and more efficient option for ADC development .

Eigenschaften

Molekularformel |

C63H80ClN5O16 |

|---|---|

Molekulargewicht |

1198.8 g/mol |

IUPAC-Name |

[(2R,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[4-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]butanoyl-methylamino]propanoate |

InChI |

InChI=1S/C63H80ClN5O16/c1-41-15-13-20-52(78-8)63(76)39-51(83-61(75)66-63)42(2)59-62(4,85-59)53(38-57(73)68(6)49-36-44(35-41)37-50(77-7)58(49)64)84-60(74)43(3)67(5)55(71)21-14-27-79-29-31-81-33-34-82-32-30-80-28-26-65-54(70)24-25-56(72)69-40-47-18-10-9-16-45(47)22-23-46-17-11-12-19-48(46)69/h9-13,15-20,36-37,42-43,51-53,59,76H,14,21,24-35,38-40H2,1-8H3,(H,65,70)(H,66,75)/b20-13-,41-15-/t42-,43+,51?,52-,53+,59?,62+,63+/m1/s1 |

InChI-Schlüssel |

KNGFBSMTZQRQKS-NUYSFHSXSA-N |

Isomerische SMILES |

C[C@@H]1C2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4(C1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCCOCCOCCOCCOCCNC(=O)CCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C)\C)OC)(NC(=O)O2)O |

Kanonische SMILES |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCCOCCOCCOCCOCCNC(=O)CCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C)C)OC)(NC(=O)O2)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

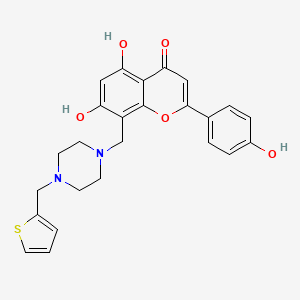

![3-[[4-[(Z)-[1-(2-methylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]phenoxy]methyl]benzoic acid](/img/structure/B11933100.png)

![(1S,2S,3R,3aS,8bR)-3a-(4-bromophenyl)-1,8b-dihydroxy-N,6,8-trimethoxy-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide](/img/structure/B11933121.png)

![4-[[4-(2-amino-1,3-thiazol-5-yl)-6-morpholin-4-yl-1,3,5-triazin-2-yl]oxy]-N,N-dimethylbenzamide](/img/structure/B11933128.png)

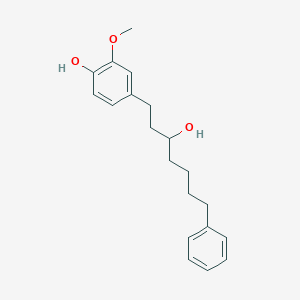

![5-[[(3R,4S)-4-(4-fluorophenyl)piperidin-3-yl]methoxy]-1H-indazole](/img/structure/B11933134.png)

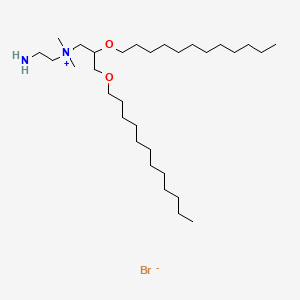

![heptyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11933147.png)

![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2R)-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylic acid](/img/structure/B11933159.png)

![Disodium;[[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]oxy-methoxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B11933161.png)